molecular formula C29H19N3 B13728407 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine

4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine

Cat. No.: B13728407
M. Wt: 409.5 g/mol
InChI Key: HBEYOIGNDGDLJO-UHFFFAOYSA-N
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Description

4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine is a complex organic compound that features a phenanthrene moiety attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine typically involves the coupling of phenanthrene derivatives with pyridine-based ligands. One common method is the solvothermal synthesis, where the reactants are heated in a solvent under high pressure to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may include batch reactors and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction could produce phenanthrene-based alcohols.

Scientific Research Applications

4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic processes and exhibit unique electronic properties. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine is unique due to its combination of phenanthrene and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science.

Properties

Molecular Formula

C29H19N3

Molecular Weight

409.5 g/mol

IUPAC Name

4-phenanthren-9-yl-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C29H19N3/c1-2-10-22-20(9-1)17-25(24-12-4-3-11-23(22)24)21-18-28(26-13-5-7-15-30-26)32-29(19-21)27-14-6-8-16-31-27/h1-19H

InChI Key

HBEYOIGNDGDLJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6

Origin of Product

United States

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